2-Decyn-1-ol

Overview

Description

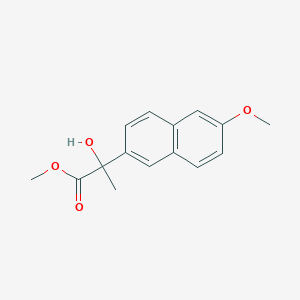

2-Decyn-1-ol is a highly versatile compound with a wide range of applications in both scientific research and industrial processes. It is a member of the decyn-1-ol family, which is composed of compounds with a double-bonded carbon atom at the end of a hydrocarbon chain. This compound has a variety of uses due to its unique chemical structure and properties, including its ability to act as a catalyst, solvent, and reactant. In

Scientific Research Applications

Oligosaccharide Synthesis : It is utilized in α-selective glycosylation, a crucial step in oligosaccharide synthesis for biological and immunological research (Komarova, Tsvetkov, & Nifantiev, 2016).

Thermophysical and Sonochemical Research : Its role in studying the properties of binary mixtures of decan-1-ol with halohydrocarbons at specific temperatures is notable in thermophysical and sonochemical research (Bhatia, Bhatia, & Dubey, 2010).

Insect Attraction and Suppression : 2-Decyn-1-ol has been found to suppress Culex quinquefasciatus collections and, when combined with carbon dioxide, significantly increases Cx. quinquefasciatus catches (Cilek et al., 2012).

Fluorescent Dihydrofuran Derivatives Synthesis : It undergoes regio- and stereoselective homocoupling to produce fluorescent dihydrofuran derivatives, which is significant in the field of organic chemistry (Funayama, Satoh, & Miura, 2005).

Antisense Probes in RNA Biochemistry : As part of 2'-O-alkylribonucleotides, it serves as antisense probes in RNA biochemistry due to high chemical stability and resistance to hydrolysis by nucleases (Lamond & Sproat, 1993).

Optoelectronics and Photonics : It has potential applications in optoelectronics and photonics due to positive nonlinear optical properties, as explored in certain azo dyes (Sreenath, Joe, & Rastogi, 2018).

Ion-Selective Electrode Membranes : Decan-1-ol, a related compound, has been used in creating electrodes responsive to bivalent cations (Craggs, Keil, Moody, & Thomas, 1975).

Oligonucleotide Synthesis : It simplifies the post-synthesis processing in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).

Corrosion Inhibition : this compound plays a role in inhibiting corrosion on austenitic chromium-nickel steel in sulfuric acid environments (Bilgiç & Şahin, 2001).

Luminescent Complexes for OLED Devices : The synthesis of luminescent complexes for OLED devices, with blue-green emission and high luminance, involves the use of this compound derivatives (Burin et al., 2012).

Safety and Hazards

2-Decyn-1-ol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling . In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical attention .

properties

IUPAC Name |

dec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLHGTKUCYPXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

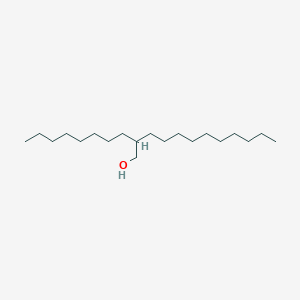

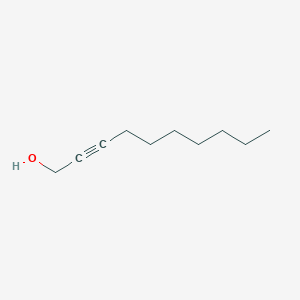

CCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022214 | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4117-14-0 | |

| Record name | 2-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4117-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Decyn-1-ol in flavor and fragrance industries?

A1: this compound has been identified as a constituent of the aroma profile in certain non-alcoholic beverages. Research using Gas Chromatography-Mass Spectrometry (GC-MS) headspace analysis detected this compound in commercial soft drinks, suggesting its contribution to their unique flavor profiles [].

Q2: Has the toxicity of this compound been investigated?

A2: Yes, a study evaluating the toxicity of various propargylic alcohols on the green alga Pseudokirchneriella subcapitata classified this compound as an "R51" compound []. This classification indicates that this compound is "toxic to aquatic organisms," with its EC50/LC50 falling between 1 and 10 mg L(-1) []. Further research is necessary to fully understand its environmental impact.

Q3: Can this compound be synthesized, and if so, what are its applications in synthetic chemistry?

A3: Yes, this compound serves as a key intermediate in the synthesis of natural products. One study employed this compound in the synthesis of 'cardol diene' dimethyl ether, a derivative of cardol, a significant phenolic component found in Anacardium occidentale []. This highlights the utility of this compound in constructing complex molecules relevant to various fields.

Q4: Beyond its identification in beverages and synthetic applications, has this compound been found in other natural sources?

A4: Yes, analysis of the oleoresin extracted from citrus lemon peels (Citrus limon (Linn.) Burm.F.) using GC-MS revealed the presence of this compound among other chemical constituents []. This finding suggests its potential presence in other citrus fruits and its possible contribution to their characteristic aroma profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)